5-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
5-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-2-(4-ETHYLPHENYL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE is a complex heterocyclic compound It belongs to the class of pyrazolo[1,5-d][1,2,4]triazines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-2-(4-ETHYLPHENYL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-2-(4-ETHYLPHENYL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-2-(4-ETHYLPHENYL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in research related to enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 5-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-2-(4-ETHYLPHENYL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer properties.
5-Arylazothiazoles: Studied for their anti-inflammatory and antimicrobial activities.
Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Investigated for their potential as antitumor and antifungal agents.
Uniqueness
5-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-2-(4-ETHYLPHENYL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperazine ring with a pyrazolo[1,5-d][1,2,4]triazine core makes it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C26H28N6O2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C26H28N6O2/c1-2-20-8-10-22(11-9-20)23-16-24-26(34)31(27-19-32(24)28-23)18-25(33)30-14-12-29(13-15-30)17-21-6-4-3-5-7-21/h3-11,16,19H,2,12-15,17-18H2,1H3 |
InChI Key |
KDUORXCPXUCNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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